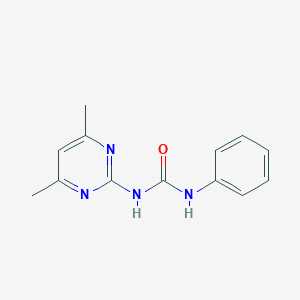

Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl-, is a chemical compound that belongs to the class of pyrimidine derivatives. It is commonly used in scientific research for its various properties and applications.

Mechanism Of Action

Urea acts as a protein denaturant by disrupting the non-covalent interactions between proteins. It also modifies proteins by reacting with amino groups, resulting in the formation of carbamoyl derivatives. Urea's chaotropic properties enable it to disrupt the hydrophobic interactions between proteins and water molecules, allowing for the purification of proteins.

Biochemical And Physiological Effects

Urea has various biochemical and physiological effects on living organisms. In humans, urea is produced in the liver as a byproduct of protein metabolism and excreted by the kidneys. High levels of urea in the blood can indicate kidney dysfunction. Urea is also used in the treatment of skin conditions such as psoriasis and eczema due to its moisturizing properties.

Advantages And Limitations For Lab Experiments

Urea has several advantages for lab experiments, including its low cost, high solubility in water, and compatibility with various techniques such as chromatography and electrophoresis. However, urea can also interfere with certain assays and may cause protein aggregation at high concentrations.

Future Directions

There are several future directions for the use of urea in scientific research. One area of interest is the development of new methods for protein purification using urea derivatives. Another area of interest is the use of urea in the development of new cryoprotectants for biological samples. Additionally, the use of urea in the treatment of various diseases such as cancer and Alzheimer's disease is an active area of research.

In conclusion, urea is a versatile compound with various applications in scientific research. Its properties and applications make it a valuable tool for protein purification, modification, and analysis. Further research into the use of urea and its derivatives may lead to new discoveries in the fields of medicine and biotechnology.

Synthesis Methods

Urea can be synthesized by reacting cyanamide with aniline in the presence of a catalyst such as sulfuric acid. The reaction produces urea as a white crystalline solid with a melting point of 132-135°C.

Scientific Research Applications

Urea has various applications in scientific research, including its use as a protein denaturant, a reagent for protein modification, and a chaotropic agent for protein purification. It is also used as a source of nitrogen in microbiological media and as a cryoprotectant for biological samples.

properties

CAS RN |

16018-69-2 |

|---|---|

Product Name |

Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl- |

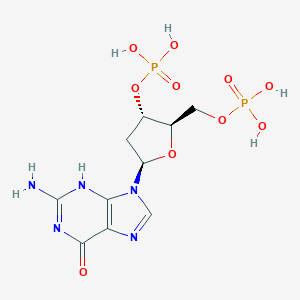

Molecular Formula |

C13H14N4O |

Molecular Weight |

242.28 g/mol |

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)-3-phenylurea |

InChI |

InChI=1S/C13H14N4O/c1-9-8-10(2)15-12(14-9)17-13(18)16-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,15,16,17,18) |

InChI Key |

MPVBQYNJWXEWMM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=N1)NC(=O)NC2=CC=CC=C2)C |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)NC2=CC=CC=C2)C |

Other CAS RN |

16018-69-2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline](/img/structure/B98884.png)